2-Pentene

Overview

Description

2-Pentene is a natural product found in Cinnamomum camphora and Tuber borchii with data available.

Scientific Research Applications

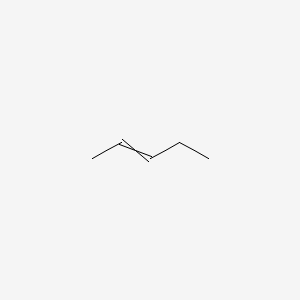

Chemical Properties and Structure

2-Pentene exists in two geometric isomers:

- Cis-2-Pentene : The two methyl groups are on the same side of the double bond.

- Trans-2-Pentene : The methyl groups are on opposite sides of the double bond.

The structural differences between these isomers influence their reactivity and applications in chemical reactions, particularly in olefin metathesis and polymerization processes.

Industrial Applications

- Fuel Additives

- Organic Solvent

- Olefin Metathesis

-

Chemical Synthesis

- This compound is used as a feedstock for synthesizing other chemicals, including:

Case Study 1: Olefin Metathesis in Chemical Production

A study conducted by researchers at the University of Virginia demonstrated the efficiency of using cis-2-pentene in olefin metathesis reactions to produce higher alkene fractions. The results indicated that using specific catalysts significantly increased yield while reducing side reactions that generate waste products .

Case Study 2: Fuel Performance Enhancement

In a comparative analysis of various fuel additives, researchers found that incorporating this compound into gasoline formulations improved engine performance metrics such as power output and emissions reduction. The study highlighted the compound's role in enhancing octane ratings compared to traditional additives .

Safety and Environmental Considerations

While this compound is generally considered non-toxic at permissible exposure levels, it possesses a pungent odor that can be unpleasant at higher concentrations. Regulatory guidelines have been established to monitor its release into the environment and ensure safe handling practices during industrial applications .

Q & A

Basic Research Questions

Q. How can the stereoisomers of 2-pentene ((Z)- and (E)-isomers) be synthesized and isolated for experimental studies?

- Methodological Answer : The synthesis of (Z)- and (E)-2-pentene isomers can be achieved via dehydrohalogenation of 2-bromopentane or dehydration of 2-pentanol using acid catalysis. Fractional distillation or preparative gas chromatography (GC) is recommended for isolation. For purity verification, nuclear magnetic resonance (NMR) spectroscopy and GC retention indices should be cross-referenced with NIST-standardized data .

Q. What analytical techniques are most effective for distinguishing between cis- and trans-2-pentene isomers?

- Methodological Answer : Gas chromatography with polar capillary columns (e.g., Carbowax) provides baseline separation of (Z)- and (E)-2-pentene due to differences in dipole moments. Complementary techniques include infrared (IR) spectroscopy (C=C stretching modes: ~1650–1680 cm⁻¹) and mass spectrometry (fragmentation patterns differ slightly between isomers). Calibration with certified reference materials is critical .

Q. What mechanistic insights govern the addition of hydrogen bromide to this compound?

- Methodological Answer : The reaction follows anti-Markovnikov orientation via radical intermediates under peroxide-free conditions, yielding 3-bromopentane as the major product. This contradicts classical alternate polarity theory and aligns with electron displacement mechanisms. Kinetic studies using iodine or nitric oxide as inhibitors can validate radical pathways .

Advanced Research Questions

Q. How do thermodynamic inconsistencies in this compound isomerization data impact reaction equilibrium modeling?

- Methodological Answer : Discrepancies in ΔH° and ΔG° values for (Z)-to-(E) isomerization (e.g., Kapteijn et al., 1983 vs. NIST data) arise from experimental conditions (gas vs. liquid phase, catalyst presence). Researchers should use high-purity samples and microcalorimetry to re-evaluate enthalpy changes. Computational methods (e.g., Gaussian DFT) can reconcile discrepancies by accounting for solvent effects and transition-state entropy .

Q. What catalytic systems optimize this compound metathesis for selective production of 2-butene and 3-hexene?

- Methodological Answer : Reactive distillation (RD) columns with tungsten-based catalysts (e.g., WCl₆/SiO₂) enhance equilibrium shift toward 2-butene and 3-hexene. Process parameters (e.g., 14-stage column, reflux ratio 2.5) from Chen et al. (2000) achieve >95% conversion. Rigorous simulation tools (Aspen Plus®) should integrate reaction kinetics and phase equilibria for scale-up .

Q. How can computational chemistry resolve ambiguities in this compound’s vibrational spectra?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict vibrational frequencies for C=C and CH₃ bending modes. Discrepancies between experimental (NIST IR) and computed spectra often arise from anharmonicity or matrix effects. Multi-reference methods (CASSCF) improve accuracy for conjugated systems .

Q. What protocols validate the accuracy of this compound’s thermochemical data in open-source databases?

- Methodological Answer : Cross-validate enthalpy of formation (ΔfH°) using bomb calorimetry for liquid-phase combustion and gas-phase photoionization mass spectrometry. Compare results with NIST’s evaluated data and historical literature (e.g., Sherrill et al., 1929). Statistical error propagation must account for purity (>99.5%) and calibration uncertainties .

Q. How do stereochemical configurations influence this compound’s toxicity in bacterial mutagenicity assays?

- Methodological Answer : Ames testing with Salmonella typhimurium strains (TA98, TA100) reveals that (E)-2-pentene exhibits higher mutagenic potential due to electrophilic reactivity. Dose-response curves should be normalized to racemic mixtures, with negative controls (DMSO) and positive controls (2-nitrofluorene) to validate assay conditions .

Properties

Molecular Formula |

C5H10 |

|---|---|

Molecular Weight |

70.13 g/mol |

IUPAC Name |

pent-2-ene |

InChI |

InChI=1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3 |

InChI Key |

QMMOXUPEWRXHJS-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC |

Related CAS |

25656-71-7 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.